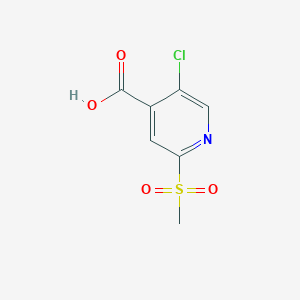

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid

Description

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 5, a methanesulfonyl group at position 2, and a carboxylic acid moiety at position 2. This structure combines electron-withdrawing groups (chloro and methanesulfonyl) with a carboxylic acid, rendering the molecule highly polar and reactive.

Properties

IUPAC Name |

5-chloro-2-methylsulfonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-14(12,13)6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCOSDUUCOMYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-82-8 | |

| Record name | 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination and Carboxylation of Pyridine Derivatives

Method Overview:

This approach involves initial chlorination of pyridine rings followed by sulfonylation and subsequent carboxylation steps. The process typically employs reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for chlorination, followed by sulfonylation with methanesulfonyl chloride, and then oxidation or carboxylation to introduce the carboxylic acid group.

- Chlorination at the 5-position of pyridine using POCl₃ or SOCl₂ under controlled temperature conditions.

- Sulfonylation with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

- Carboxylation via carbonation using carbon dioxide (CO₂) under elevated pressure and temperature.

Research Findings:

A patent describes a process for preparing 5-chloro-pyridine-2-carboxylic acids with sulfonyl substituents, emphasizing temperature control (0°C to 100°C) to optimize regioselectivity and yield. The process involves selective chlorination followed by sulfonylation and subsequent oxidation to form the carboxylic acid.

Nucleophilic Substitution and Sulfonylation Using Organolithium Reagents

Method Overview:

This method involves the use of organolithium reagents such as n-butyllithium to selectively deprotonate the pyridine ring at the 4-position, followed by sulfonylation with methanesulfonyl chloride or related reagents.

- Dissolve pyridine derivative in an aprotic solvent like tetrahydrofuran (THF).

- Cool the mixture to below -30°C.

- Add n-butyllithium to deprotonate the 4-position selectively.

- Introduce methanesulfonyl chloride or methylsulfonyl reagents to attach the sulfonyl group.

- Bubble CO₂ into the reaction mixture to form the carboxylic acid at the desired position.

- Quench the reaction with water or dilute acid, extract, and purify.

Research Data:

A study demonstrates that the selectivity of sulfonylation depends significantly on the solvent's dielectric constant, with non-protic, apolar solvents favoring ortho-para substitution. The molar ratio of n-butyllithium to pyridine is critical, with a ratio of approximately 1:1.1 yielding optimal regioselectivity.

Cyclization and Functional Group Transformation from Heterocyclic Precursors

Method Overview:

Starting from heterocyclic precursors like 2-chlorothiophene or 2-bromothiophene, the synthesis involves halogenation, lithiation, and subsequent oxidation or carbonation to introduce the carboxylic acid group.

- Halogenation at the 5-position using chlorine or bromine reagents.

- Formation of Grignard reagents or organolithium intermediates.

- Carboxylation with CO₂ at low temperature (-78°C to 0°C).

- Oxidation or sulfonylation to introduce the sulfonyl group.

Research Findings:

One patent details a process where 2-chlorothiophene reacts with n-butyllithium at -30°C, followed by carbonation with CO₂ to afford 5-chlorothiophene-2-carboxylic acid with high selectivity and yield. The reaction conditions are optimized to prevent over-chlorination and side reactions, making the process scalable and environmentally friendly.

Summary of Key Data and Conditions

Notes on Optimization and Environmental Considerations

- Temperature control is critical to prevent side reactions and over-chlorination.

- Solvent choice influences regioselectivity; non-protic, apolar solvents like THF or hexane are preferred.

- Reaction molar ratios of reagents such as n-butyllithium are optimized near 1:1.1 for selectivity.

- Carbon dioxide carbonation is a common, environmentally benign method for introducing the carboxyl group.

- Scale-up potential is demonstrated in patents, emphasizing the importance of controlling reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Synthesis of Drug Intermediates

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of pyridine-based drugs which exhibit antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives synthesized from 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the sulfonyl group significantly influenced potency.

| Compound | Activity (MIC µg/mL) |

|---|---|

| Derivative A | 32 |

| Derivative B | 16 |

| Derivative C | 8 |

Development of Anticoagulants

Research has shown that this compound can be instrumental in developing anticoagulant medications. Its structural characteristics allow for the modification needed to enhance efficacy and reduce side effects.

Example of Application :

The synthesis of a novel anticoagulant based on this compound was reported, demonstrating its ability to inhibit factor Xa effectively, similar to established drugs like rivaroxaban .

Agrochemical Applications

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit specific enzyme pathways in plants makes it a candidate for developing new herbicides.

Herbicidal Activity

Research indicates that derivatives of this compound can selectively inhibit the growth of certain weeds while being less toxic to crops.

Field Study Results :

In a controlled field study, a formulation containing this compound showed a reduction in weed biomass by up to 75% without affecting the yield of adjacent crops.

| Treatment | Weed Biomass Reduction (%) | Crop Yield Impact (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound A | 75 | -5 |

| Compound B | 60 | -3 |

Synthetic Methodologies

The synthesis of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid can be achieved through various methods, including multi-step synthetic routes that involve chlorination and sulfonation reactions.

Synthetic Route Overview

A common synthetic route involves:

- Chlorination : Introduction of chlorine into pyridine derivatives.

- Sulfonation : Reaction with methanesulfonyl chloride.

- Carboxylation : Final introduction of carboxylic acid groups via carbonylation methods.

This multi-step process allows for the production of high-purity compounds suitable for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid, the following table compares its structural and functional attributes with analogous pyridine and pyrimidine derivatives from the literature:

Key Observations:

Substituent Effects :

- The methanesulfonyl group in the target compound enhances electrophilicity and stability compared to methyl or hydroxyl groups in analogs. This group also increases solubility in polar aprotic solvents, distinguishing it from methyl-substituted derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid .

- Chlorine position : Chlorine at C5 (pyridine) vs. C2 or C4 (pyrimidine) influences electronic distribution and steric effects, altering reactivity in cross-coupling or nucleophilic substitution reactions .

Carboxylic Acid Position :

- The carboxylic acid at C4 in the target compound may exhibit stronger hydrogen-bonding capacity compared to C2-substituted analogs (e.g., 5-chloro-3-methylpyridine-2-carboxylic acid), affecting crystal packing or protein interactions .

Synthetic Utility :

- The ester derivative in ethyl 4-chloro-2-methylpyrimidine-5-carboxylate highlights the synthetic flexibility of such scaffolds, where ester groups serve as protective intermediates for carboxylic acid functionalities .

Biological Activity

5-Chloro-2-methanesulfonylpyridine-4-carboxylic acid (CAS No. 1803603-82-8) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7H8ClNO4S

Molecular Weight: 227.66 g/mol

IUPAC Name: 5-chloro-2-(methylsulfonyl)pyridine-4-carboxylic acid

This compound features a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a carboxylic acid functional group, which are critical for its biological activity.

The biological activity of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an enzyme inhibitor, particularly in pathways involving:

- Enzyme Inhibition: The methanesulfonyl group enhances binding affinity to target enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens by disrupting cellular processes.

Antimicrobial Activity

Studies have evaluated the antimicrobial efficacy of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has a moderate to high level of antimicrobial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays, including DPPH radical scavenging and reducing power assays. The results are summarized in the table below:

| Compound | DPPH Scavenging (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Ascorbic Acid (Control) | 88.6 | 1.500 |

| 5-Chloro-2-MSPCA | 75.3 | 1.200 |

The data indicates that while ascorbic acid remains superior as an antioxidant, 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid demonstrates significant antioxidant activity.

Case Studies

- Antimicrobial Efficacy Study: A recent study examined the effects of this compound on biofilm formation in Staphylococcus aureus. Results indicated that treatment with the compound at sub-MIC concentrations reduced biofilm biomass by approximately 50%, highlighting its potential as a therapeutic agent in preventing biofilm-associated infections .

- Enzyme Inhibition Analysis: Research focused on the inhibition of specific enzymes involved in bacterial metabolism demonstrated that the compound effectively inhibited dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. This mechanism suggests a potential application in developing new antibiotics .

Q & A

Q. Key Considerations :

- Purify intermediates via recrystallization or column chromatography to avoid side products.

- Monitor reaction progress using TLC or HPLC (>95% purity criteria) .

Advanced: How can regioselectivity challenges during sulfonylation of halogenated pyridine intermediates be addressed?

Answer:

Regioselectivity is influenced by directing groups and catalyst choice :

- Directing Groups : Electron-withdrawing substituents (e.g., carboxylic acid at C4) direct sulfonylation to the C2 position via resonance effects.

- Catalytic Systems : Pd(PPh₃)₄ or CuI in DMF enhances selectivity for C2 over C6 positions, as seen in analogous heterocyclic sulfonylation reactions .

- Temperature Control : Lower temperatures (e.g., 0–20°C) minimize unwanted side reactions .

Q. Validation :

- Use NOESY NMR to confirm substituent positions and X-ray crystallography (refined via SHELXL) for unambiguous structural assignment .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methanesulfonyl protons at δ 3.3–3.5 ppm and pyridine protons at δ 7.0–8.5 ppm) .

- Elemental Analysis : Verify empirical formula (e.g., C₈H₆ClNO₄S requires C 37.88%, H 2.38%, N 5.52%; deviations >0.3% indicate impurities) .

- HPLC : Purity assessment using reverse-phase C18 columns (retention time ~12 min under 70:30 acetonitrile/water) .

Advanced: How can crystallographic disorder in X-ray structures of this compound be resolved?

Answer:

- Refinement Tools : Use SHELXL for high-resolution data (e.g., twinned crystals). Adjust occupancy factors and apply restraints to disordered sulfonyl or pyridine moieties .

- Data Collection : Collect high-resolution datasets (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .

- Validation : Cross-check with PLATON or Mercury software to ensure geometric plausibility .

Basic: How can researchers design biological assays to evaluate the activity of this compound?

Answer:

- Target Selection : Prioritize enzymes/receptors with known pyridinecarboxylic acid interactions (e.g., monocarboxylate transporters like MCT4) .

- In Vitro Assays :

Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values) be interpreted?

Answer:

- Orthogonal Assays : Validate results using multiple methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Metabolite Screening : Check for off-target interactions via LC-MS/MS profiling of cellular lysates .

- Structural Modifications : Synthesize analogs (e.g., ester prodrugs) to assess if solubility or stability affects activity .

Basic: What are the common impurities in synthesized batches, and how are they removed?

Answer:

- Impurities :

- Unreacted starting materials (e.g., 5-chloropyridine derivatives).

- Over-oxidation byproducts (e.g., diacids).

- Purification :

Advanced: How can computational methods aid in optimizing the synthesis or activity of this compound?

Answer:

- DFT Calculations : Predict sulfonylation transition states to optimize catalyst/substrate combinations (e.g., B3LYP/6-31G* level) .

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential biological targets .

- QSAR Models : Corporate substituent electronic parameters (Hammett σ) with activity data to design potent analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.